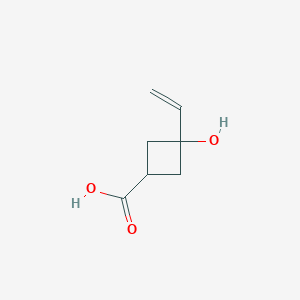
cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid is an organic compound with the molecular formula C7H10O3. It is a cyclobutane derivative featuring a hydroxyl group and a vinyl group attached to the same carbon atom, along with a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a vinyl-substituted cyclobutanone with a hydroxylating agent to introduce the hydroxyl group at the desired position. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) or hydrohalogenation using hydrogen halides (HCl, HBr).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid exerts its effects depends on its interactions with molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The vinyl group can participate in addition reactions, potentially modifying the activity of enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-3-Hydroxy-3-methylcyclobutanecarboxylic acid: Similar structure but with a methyl group instead of a vinyl group.
trans-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid: Similar structure but with different stereochemistry.
3-Hydroxycyclobutanecarboxylic acid: Lacks the vinyl group.
Uniqueness
cis-3-Hydroxy-3-vinyl-cyclobutanecarboxylic acid is unique due to the presence of both a hydroxyl and a vinyl group on the same carbon atom, which imparts distinct reactivity and potential for diverse chemical transformations .
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
3-ethenyl-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-2-7(10)3-5(4-7)6(8)9/h2,5,10H,1,3-4H2,(H,8,9) |
Clé InChI |
BULZGVWQVAEJFT-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CC(C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)
![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)


![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)





![[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13905425.png)

![5-Bromospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13905428.png)
